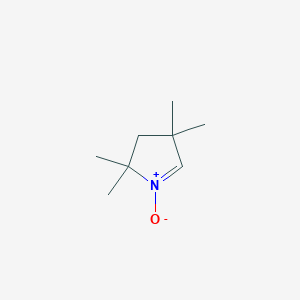
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a chemical compound with the empirical formula C12H10FNO2S . It appears as a solid .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate includes a thiazole ring attached to a fluorophenyl group and an ethyl carboxylate group . The compound has a molecular weight of 251.28 .Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a solid . It has an empirical formula of C12H10FNO2S and a molecular weight of 251.28 .Scientific Research Applications
Neuropharmacology
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate and its derivatives have been studied extensively in neuropharmacology. Notably, compounds structurally related to ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate have demonstrated potential as antipsychotic agents. For instance, compounds such as NRA0562 have shown to impair conditioned avoidance responses in rats, suggesting their potential use in treating psychiatric disorders. This compound is also noted for its atypical antipsychotic activities, hinting at its effectiveness without the motor side effects typical of classical antipsychotics (Kawashima et al., 2001).
Drug Metabolism
Studies on related compounds have also provided insights into drug metabolism. For example, SB-649868, a novel orexin 1 and 2 receptor antagonist, demonstrated almost complete elimination over a period of 9 days after administration, primarily through fecal excretion. This study's findings on the metabolism of SB-649868 can guide the development of drugs with similar structures, including derivatives of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (Renzulli et al., 2011).
Protective and Therapeutic Effects
Compounds structurally related to ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate have been investigated for their protective effects against various conditions. For instance, certain thiazolo[3,2-b]-1,2,4-triazoles have demonstrated potential in controlling ethanol-induced oxidative stress, hinting at the possibility of derivatives of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate being used in similar therapeutic contexts (Aktay et al., 2005).
Chemoprevention
The chemopreventive potential of derivatives of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate has also been explored. One study evaluated a bis-heterocycle compound comprising both bioactive 2-aminopyrimidine and thiazolidin-4-one nuclei for its inhibitory effects on carcinogenesis. The results indicated that the compound could effectively suppress oral carcinogenesis, demonstrating the potential of derivatives of ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate in chemoprevention (Thanusu et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKADGHYYXMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569503 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | |
CAS RN |
132089-35-1 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)






![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)



